N-(3-Methylbenzyl)-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine
Overview
Description
N-(3-Methylbenzyl)-1’H-spiro[piperidine-4,2’-quinoxalin]-3’-amine is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. This particular compound features a spiro connection between a piperidine ring and a quinoxaline ring, with an additional 3-methylbenzyl group attached to the nitrogen atom of the piperidine ring. The compound’s unique structure lends itself to various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Methylbenzyl)-1’H-spiro[piperidine-4,2’-quinoxalin]-3’-amine typically involves multiple steps, starting with the preparation of the quinoxaline and piperidine precursors. One common method involves the condensation of 3-methylbenzylamine with a quinoxaline derivative under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the spiro linkage.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of automated synthesizers. These methods allow for better control over reaction conditions and higher yields. Additionally, green chemistry approaches, such as the use of recyclable catalysts and solvent-free reactions, are often employed to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(3-Methylbenzyl)-1’H-spiro[piperidine-4,2’-quinoxalin]-3’-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoxaline N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced quinoxaline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the 3-methylbenzyl group can be replaced by other functional groups using reagents like sodium hydride or lithium diisopropylamide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acetic acid, elevated temperatures.
Reduction: Hydrogen gas, palladium catalyst, room temperature.
Substitution: Sodium hydride, lithium diisopropylamide, anhydrous conditions.
Major Products
The major products formed from these reactions include quinoxaline N-oxides, reduced quinoxaline derivatives, and various substituted quinoxaline compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(3-Methylbenzyl)-1’H-spiro[piperidine-4,2’-quinoxalin]-3’-amine has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential as an inhibitor of enzymes like monoamine oxidase, which is relevant in the treatment of neurological disorders.
Medicine: The compound is investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N-(3-Methylbenzyl)-1’H-spiro[piperidine-4,2’-quinoxalin]-3’-amine involves its interaction with specific molecular targets, such as enzymes and receptors. For example, as a potential monoamine oxidase inhibitor, the compound binds to the active site of the enzyme, preventing the breakdown of neurotransmitters like dopamine and serotonin. This leads to increased levels of these neurotransmitters in the brain, which can help alleviate symptoms of neurological disorders.
Comparison with Similar Compounds
Similar Compounds
Quinoxaline derivatives: These compounds share the quinoxaline core structure and exhibit similar biological activities.
Spiro compounds: Other spiro compounds with different ring systems may have comparable structural properties but different biological activities.
Piperidine derivatives: Compounds with a piperidine ring often have similar pharmacological profiles.
Uniqueness
N-(3-Methylbenzyl)-1’H-spiro[piperidine-4,2’-quinoxalin]-3’-amine is unique due to its specific combination of a spiro linkage, a quinoxaline ring, and a 3-methylbenzyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
N-[(3-methylphenyl)methyl]spiro[1,4-dihydroquinoxaline-3,4'-piperidine]-2-imine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4/c1-15-5-4-6-16(13-15)14-22-19-20(9-11-21-12-10-20)24-18-8-3-2-7-17(18)23-19/h2-8,13,21,24H,9-12,14H2,1H3,(H,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRICNIJDAPIUBW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN=C2C3(CCNCC3)NC4=CC=CC=C4N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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